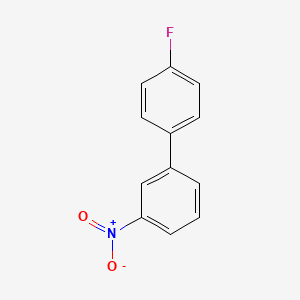

1-Fluoro-4-(3-nitrophenyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

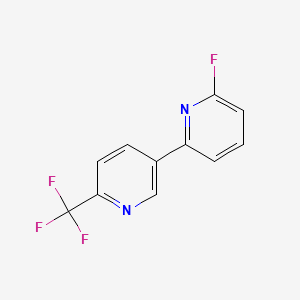

1-Fluoro-4-(3-nitrophenyl)benzene is a di-substituted benzene derivative used for the synthesis of fluoroaromatic compounds . It has a molecular formula of C12H8FNO2 and a molecular weight of 217.2 .

Synthesis Analysis

The synthesis of 1-Fluoro-4-(3-nitrophenyl)benzene involves several steps. One of the methods includes the reaction between iodobenzene and phenylboronic acid in the presence of potassium phosphate tribasic trihydrate in toluene at 100°C for 8 hours . Another method involves the imine bond formation reaction between ferrocenecarboxaldehyde and 1,3,5-tris(4-aminophenyl)benzene .Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(3-nitrophenyl)benzene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Fluoro-4-(3-nitrophenyl)benzene can undergo several chemical reactions. For instance, it can react with Br- to form (Br- • C6H4FNO2) and with NO2- to form (NO2- • C6H4FNO2) . It is also known to undergo nitrene insertion reactions .More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Wissenschaftliche Forschungsanwendungen

Biomolecule Immobilization

FNAB is used for the immobilization of biomolecules onto polymer surfaces . This is a crucial requirement in many biochemical assays and chemical syntheses .

Bioconjugation

Bioconjugation is a process that involves cross-linking, immobilization, surface modification, and labeling of biomolecules . FNAB is used as a cross-linker that forms a covalent bond between two molecules .

Surface Engineering

FNAB has applications in the field of surface engineering . It can activate an inert surface through nitrene insertion reaction .

Antibody Immobilization

FNAB can be used for the immobilization of antibodies . This is particularly useful in the development of immunoassays .

Enzyme Immobilization

Enzymes can also be immobilized using FNAB . This has applications in biocatalysis and the development of biosensors .

Cell Immobilization

FNAB can be used for the immobilization of cells . This is important in tissue engineering and regenerative medicine .

Oligonucleotide and DNA Aptamer Immobilization

FNAB can be used for the immobilization of oligonucleotides and DNA aptamers . This has applications in genomics and molecular biology .

Rapid Diagnostics

FNAB has applications in rapid diagnostics . It can be used for the immobilization of biomolecules on diagnostic devices .

Each of these applications leverages the unique properties of FNAB, including its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . It’s worth noting that FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers .

Safety and Hazards

Wirkmechanismus

Mode of Action

The strong electron-withdrawing nitro group in the compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that the compound may interact with its targets through nucleophilic substitution reactions. More research is needed to confirm this and to understand any resulting changes .

Biochemical Pathways

The compound’s potential to react with nucleophiles suggests that it could interfere with a variety of biochemical pathways

Result of Action

Given the compound’s reactivity, it could potentially cause a variety of effects at the molecular and cellular levels . .

Action Environment

The action of 1-Fluoro-4-(3-nitrophenyl)benzene could potentially be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to the presence of nucleophiles in its environment . .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZJARKPNHJFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707618 |

Source

|

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(3-nitrophenyl)benzene | |

CAS RN |

10540-32-6 |

Source

|

| Record name | 4′-Fluoro-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)